molecular formula C24H37NO B15175944 Retinamide, N,N-diethyl- CAS No. 33631-53-7

Retinamide, N,N-diethyl-

Cat. No.: B15175944
CAS No.: 33631-53-7
M. Wt: 355.6 g/mol
InChI Key: VGHCEZZEVXSBBU-VVYUTNTRSA-N
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Description

Retinamide, N,N-diethyl- is a synthetic retinoid derivative known for its potential applications in various scientific fields. Retinoids, which are derivatives of vitamin A, play crucial roles in regulating cell growth, differentiation, and apoptosis. Retinamide, N,N-diethyl- is particularly noted for its potential use in chemoprevention and cancer therapy due to its ability to modulate gene expression and inhibit the growth of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retinamides typically involves the reaction of retinoyl fluoride with appropriate amines in the presence of aqueous sodium bicarbonate . This method allows for the preparation of various retinamide derivatives, including N,N-diethyl-retinamide, in good yields. The reaction conditions are generally mild, making this approach suitable for large-scale production.

Industrial Production Methods

Industrial production of N,N-diethyl-retinamide may involve continuous synthesis using tubular reactors. This method ensures efficient mixing and reaction of the starting materials, leading to high yields and purity of the final product . The use of ionic liquid catalysts in such processes can further enhance the efficiency and environmental friendliness of the production method.

Chemical Reactions Analysis

Types of Reactions

Retinamide, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N,N-diethyl-retinamide. These derivatives can exhibit different biological activities and may be used in various scientific applications .

Scientific Research Applications

Retinamide, N,N-diethyl- has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-retinamide include:

Uniqueness

N,N-diethyl-retinamide is unique due to its specific structure, which allows it to interact with retinoid receptors in a distinct manner compared to other retinoids. This unique interaction leads to different biological activities, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

33631-53-7

Molecular Formula

C24H37NO

Molecular Weight

355.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-N,N-diethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C24H37NO/c1-8-25(9-2)23(26)18-20(4)13-10-12-19(3)15-16-22-21(5)14-11-17-24(22,6)7/h10,12-13,15-16,18H,8-9,11,14,17H2,1-7H3/b13-10+,16-15+,19-12+,20-18+

InChI Key

VGHCEZZEVXSBBU-VVYUTNTRSA-N

Isomeric SMILES

CCN(CC)C(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCN(CC)C(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

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